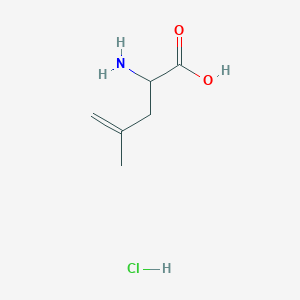

2-Amino-4-methylpent-4-enoic acid hcl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

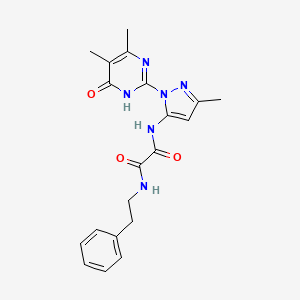

“2-Amino-4-methylpent-4-enoic acid hcl” is an organic compound with the molecular formula C6H12ClNO2. It is used in organic synthesis and as a pharmaceutical intermediate . It is also used as a flavoring agent in foods and cosmetics .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 6 carbon atoms, 12 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom. The InChI code for this compound is1S/C6H11NO2/c1-4(2)3-5(7)6(8)9/h5H,1,3,7H2,2H3,(H,8,9) . Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 129.16 . More specific physical and chemical properties such as solubility, density, and refractive index might be available in specialized chemical databases .Aplicaciones Científicas De Investigación

Stability and Degradation Analysis

Nitisinone, chemically related to 2-amino-4-methylpent-4-enoic acid hcl, has been extensively studied for its stability and degradation processes using liquid chromatography coupled with mass spectrometry (LC-MS/MS). Originally developed as a triketone herbicide, nitisinone's medical application for treating hepatorenal tyrosinemia has overshadowed its agricultural uses. This study highlights the stability of nitisinone under various conditions and identifies its major degradation products, providing insights into its pharmacological implications and potential environmental impacts (Barchańska et al., 2019).

Metabolic Impact in Kidney Disease

Exploring the role of sulfur-containing amino acids like this compound reveals their importance in metabolic pathways related to kidney function. The balance between homocysteine and hydrogen sulfide, both derived from amino acid metabolism, is crucial for maintaining physiological functions and preventing diseases. Disruptions in this balance are associated with conditions such as oxidative stress and chronic kidney disease, emphasizing the need for further research on amino acid metabolism in pathological states (Karmin & Siow, 2017).

Antioxidant Properties and Structure-Activity Relationships

Hydroxycinnamic acids (HCAs), sharing structural similarities with this compound, demonstrate significant antioxidant properties. The structure-activity relationship (SAR) studies of HCAs reveal that modifications to their aromatic ring and carboxylic function can enhance their antioxidant potential. These findings are pivotal for developing effective antioxidants to manage oxidative stress-related diseases, indicating the broader applicability of such compounds in medicinal chemistry (Razzaghi-Asl et al., 2013).

Applications in Peptide Studies

The use of spin label amino acid TOAC, related to this compound, in peptide research underscores the evolving techniques in studying peptide conformation and dynamics. TOAC's incorporation into peptides for EPR spectroscopy has facilitated insights into peptide secondary structures and their interactions with membranes and proteins. This research underscores the utility of amino acid derivatives in elucidating biochemical and structural aspects of peptides, which could inform the development of therapeutic peptides and biomaterials (Schreier et al., 2012).

Synthesis and Transformation in Organic Chemistry

The role of amino acids, including derivatives like this compound, extends into the realm of organic synthesis, where they serve as chiral auxiliaries or substrates for producing various organic compounds. This review on metathesis reactions in the synthesis of functionalized β-amino acid derivatives showcases the versatility and innovation in organic synthesis, highlighting amino acids' central role in developing novel pharmaceuticals and materials (Kiss et al., 2018).

Mecanismo De Acción

Safety and Hazards

“2-Amino-4-methylpent-4-enoic acid hcl” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

2-amino-4-methylpent-4-enoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-4(2)3-5(7)6(8)9;/h5H,1,3,7H2,2H3,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAYGGUJJJIWVAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2795155.png)

![3,4-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2795168.png)

![4-[[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]methyl]thiane 1,1-dioxide](/img/structure/B2795169.png)

![3-(4-chlorophenyl)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2795171.png)

![1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2795172.png)

![4-chloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide](/img/structure/B2795175.png)